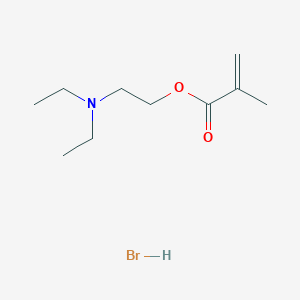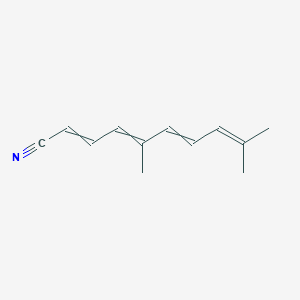
2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole is an organic compound that features a benzofuran ring fused with an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its interactions with various biological targets.
Pharmacology: It is investigated for its potential effects on histamine and dopamine receptors, making it a candidate for treating conditions like inflammation, asthma, and neurotoxicity(2).
Biology: The compound’s effects on cellular pathways and its potential as a neuroprotective agent are of interest(2).
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:
Histamine Receptors: The compound acts as an antagonist at histamine H3 and H4 receptors, which are involved in inflammatory and allergic responses(1).
Dopamine Receptors: It also interacts with dopamine D2 and D3 receptors, which are involved in neurotoxicity and reward pathways(2).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazine: This compound shares the benzofuran ring and has similar pharmacological properties(1).
LINS01 Series: These compounds are designed as histaminergic receptor ligands and have similar structures and functions(2).
Uniqueness
2-(2,3-Dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of benzofuran and imidazole rings, which confer distinct chemical and biological properties. Its dual action on histamine and dopamine receptors makes it a versatile compound for various therapeutic applications.
Eigenschaften
CAS-Nummer |
95499-71-1 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1-benzofuran-2-yl)-1-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C12H14N2O/c1-14-7-6-13-12(14)11-8-9-4-2-3-5-10(9)15-11/h2-5,11H,6-8H2,1H3 |
InChI-Schlüssel |
KTEOUPIYPQKZJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN=C1C2CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]](/img/structure/B14360195.png)
![4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine](/img/structure/B14360198.png)
![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)




![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)






